3-Fluoropicolinimidamide hydrochloride

Description

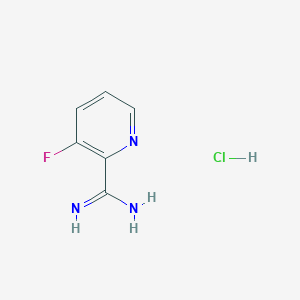

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-fluoropyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FN3.ClH/c7-4-2-1-3-10-5(4)6(8)9;/h1-3H,(H3,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGSRJYWURHANOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(=N)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621751 | |

| Record name | 3-Fluoropyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

246872-67-3 | |

| Record name | 3-Fluoropyridine-2-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoropicolinimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of 3-Fluoropicolinimidamide hydrochloride, a valuable building block in medicinal chemistry. The synthesis is primarily achieved through the Pinner reaction, a classic method for converting nitriles to amidines. This document will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss the characterization of the final product.

Introduction: The Significance of this compound

This compound serves as a key intermediate in the synthesis of various biologically active molecules. The presence of the fluorine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate, often leading to improved metabolic stability and binding affinity. The amidine functional group is a versatile handle for further chemical modifications, making this compound a valuable scaffold in drug discovery programs.

Synthetic Pathway Overview: The Pinner Reaction

The most direct and established route to this compound is the Pinner reaction, which proceeds in two main stages from the starting material, 3-Fluoropicolinonitrile.[1][2]

Stage 1: Formation of the Pinner Salt

The synthesis begins with the acid-catalyzed reaction of 3-Fluoropicolinonitrile with an alcohol, typically ethanol, in the presence of anhydrous hydrogen chloride. This reaction forms an imino ester intermediate, commonly referred to as a Pinner salt. The reaction is conducted under strictly anhydrous conditions to prevent the hydrolysis of the nitrile or the Pinner salt.[1][3]

Stage 2: Ammonolysis to the Amidine Hydrochloride

The Pinner salt is then treated with ammonia to form the desired 3-Fluoropicolinimidamide, which is isolated as its hydrochloride salt. This step is typically carried out in an alcoholic solvent.[1]

Caption: Overall synthesis pathway for this compound.

Synthesis of the Starting Material: 3-Fluoropicolinonitrile

The availability of the starting material, 3-Fluoropicolinonitrile, is crucial for this synthesis. Several synthetic routes to this compound have been reported, often starting from more readily available pyridine derivatives.

One common approach involves the cyanation of a 2-halo-3-fluoropyridine, such as 2-chloro-3-fluoropyridine. This nucleophilic substitution reaction replaces the halogen atom with a cyano group, typically using a cyanide salt like potassium cyanide or sodium cyanide.[4] Another potential route is the dehydration of 3-fluoropicolinamide.

Detailed Experimental Protocol

The following protocol is a detailed, step-by-step guide for the synthesis of this compound, based on established Pinner reaction procedures.[3]

Caption: Experimental workflow for the synthesis of this compound.

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| 3-Fluoropicolinonitrile | 97509-75-6 | C₆H₃FN₂ | Starting material |

| Anhydrous Ethanol | 64-17-5 | C₂H₅OH | Reagent and solvent |

| Anhydrous Hydrogen Chloride | 7647-01-0 | HCl | Gaseous reagent |

| Anhydrous Ammonia | 7664-41-7 | NH₃ | Gaseous reagent |

| Diethyl Ether (anhydrous) | 60-29-7 | (C₂H₅)₂O | For washing |

Procedure:

Stage 1: Formation of Ethyl 3-fluoropicolinimidate hydrochloride (Pinner Salt)

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, add 3-Fluoropicolinonitrile (1.0 eq).

-

Add anhydrous ethanol (5-10 volumes) to dissolve the nitrile and cool the solution to 0 °C in an ice bath.

-

Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. An exothermic reaction may be observed. Maintain the temperature below 10 °C.

-

Continue bubbling HCl until the solution is saturated. The Pinner salt may begin to precipitate.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

The precipitated Pinner salt is collected by filtration under a nitrogen atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum.

Stage 2: Synthesis of this compound

-

Suspend the dried Pinner salt in anhydrous ethanol (5-10 volumes) in a clean, dry flask equipped with a magnetic stirrer and a gas inlet tube.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly bubble anhydrous ammonia gas through the stirred suspension.

-

After saturation with ammonia, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

The reaction mixture will contain the product and precipitated ammonium chloride. Filter the mixture to remove the ammonium chloride.

-

Wash the ammonium chloride precipitate with a small amount of cold ethanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Characterization of this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridine ring will appear in the range of δ 7.0-8.5 ppm. The N-H protons of the amidinium group will appear as broad signals, and their chemical shift will be concentration and solvent dependent. |

| ¹³C NMR | The carbon of the C=N group in the amidinium moiety is expected to appear in the range of δ 150-165 ppm. The carbons of the pyridine ring will also be observable, with their chemical shifts influenced by the fluorine substituent. |

| IR Spectroscopy | A strong C=N stretching vibration is expected in the region of 1640-1680 cm⁻¹. N-H stretching vibrations will be observed as broad bands in the range of 3100-3400 cm⁻¹. |

| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the free base (C₆H₆FN₃) at m/z 140.06.[5] |

Safety Considerations

The synthesis of this compound involves the use of hazardous materials and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

3-Fluoropicolinonitrile: Handle with care. The safety profile is not extensively studied, but related cyanopyridines can be toxic.

-

Anhydrous Hydrogen Chloride: Corrosive and toxic. Use a gas trap to neutralize excess HCl gas.

-

Anhydrous Ammonia: Corrosive and toxic. Use a gas trap.

-

Ethanol and Diethyl Ether: Highly flammable. Keep away from ignition sources.

Conclusion

The synthesis of this compound via the Pinner reaction is a reliable and well-established method. Careful control of reaction conditions, particularly the exclusion of moisture, is critical for achieving a good yield and high purity of the final product. This guide provides a comprehensive framework for researchers to successfully synthesize and characterize this important building block for drug discovery and development.

References

-

NROChemistry. Pinner Reaction. (n.d.). Retrieved from [Link]

-

PrepChem. Synthesis of 2-cyanopyridine. (n.d.). Retrieved from [Link]

- U.S. Patent No. 6,699,993 B1. (2004).

- World Intellectual Property Organization. (2008).

- PubMed. Design, synthesis and biological evaluation of 2-aminopyridine derivatives as USP7 inhibitors. (2022). Bioorganic Chemistry, 129, 106128.

- ResearchGate. Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. (2025).

- PubMed Central. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.).

-

NROChemistry. Pinner Reaction. (n.d.). Retrieved from [Link]

-

PubChem. This compound. (n.d.). Retrieved from [Link]

-

National Institute of Standards and Technology. Picolinamide. In NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

- Ningbo Inno Pharmchem Co., Ltd. The Chemistry of Pyridine-2-carboximidamide HCl: Synthesis and Properties. (n.d.).

-

Wikipedia. Pinner reaction. (n.d.). Retrieved from [Link]

- ResearchGate. The Synthesis of the High-Potency Sweetener, NC-00637.

- U.S. Patent Application Publication No. 2006/0047124 A1. (2006).

- MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (n.d.). Molecules, 24(15), 2795.

- ResearchGate.

- MDPI. Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. (n.d.). Molecules, 15(9), 6588-6597.

- ResearchGate. 1 H NMR spectrum for compound 3 in pyridine-d 5. (n.d.).

- Ostrowska, K., & Kolasa, A. (n.d.). N-Alkyl-, N-Aryl-, and N-Hetaryl-Substituted Amidines (Imidamides). In Science of Synthesis.

-

Organic Chemistry Portal. Pinner Reaction. (n.d.). Retrieved from [Link]

- Semantic Scholar.

- Aly, A. A., et al. (2018). Amidines: Their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.

- Organic Chemistry Portal.

- European Patent Office. (1987).

-

PubChem. 3-Fluoropyridine. (n.d.). Retrieved from [Link]

- The Royal Society of Chemistry.

- ResearchGate. (PDF) Synthesis of Chiral Macrocyclic or Linear Pyridine Carboxamides from Pyridine-2,6-dicarbonyl Dichloride as Antimicrobial Agents. (2025).

-

Chemsrc. Picolinimidamide hydrochloride. (n.d.). Retrieved from [Link]

- European Patent Office. (2009). PROCESS FOR THE PREPARATION OF 2-CYANOPYRIDINES (EP 1210331 B1).

- Japanese Pharmacopoeia. INFRARED REFERENCE SPECTRA. (n.d.).

- Eureka | Patsnap. Preparation method of 2-pyridine carboxaldehyde. (n.d.).

- Semantic Scholar.

-

National Institute of Standards and Technology. Folpet. In NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

-

National Institute of Standards and Technology. Fluoromide. In NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

Sources

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. Pinner Reaction | NROChemistry [nrochemistry.com]

- 4. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 5. This compound | C6H7ClFN3 | CID 22027837 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physicochemical properties of 3-Fluoropicolinimidamide hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoropicolinimidamide Hydrochloride

Abstract: This technical guide provides a comprehensive overview of the physicochemical properties of this compound (CAS No: 246872-67-3), a fluorinated heterocyclic intermediate of significant interest to the pharmaceutical and agrochemical industries. This document consolidates available computed data with expertly derived protocols for experimental characterization. It is intended for researchers, medicinal chemists, and drug development professionals who require a deep understanding of this compound's behavior for its effective application in synthesis and discovery pipelines. We will delve into its chemical identity, theoretical and experimental properties, analytical characterization, stability profile, and safe handling procedures, grounding our discussion in the principles of scientific integrity and causality.

Heterocyclic scaffolds are cornerstones of modern drug discovery, with nitrogen-containing rings being particularly prevalent in approved pharmaceuticals.[1] The picolinimidamide moiety, a derivative of pyridine, offers a unique combination of hydrogen bonding capabilities and structural rigidity. The strategic introduction of a fluorine atom onto the pyridine ring, as in 3-Fluoropicolinimidamide, can profoundly modulate a molecule's physicochemical and pharmacological properties. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and alter pKa, thereby optimizing a compound's drug-like characteristics.

This compound serves as a critical building block for accessing novel chemical entities.[2][3] Its hydrochloride salt form is designed to improve solubility and handling of the parent compound. A thorough understanding of its fundamental properties is therefore not merely academic but a prerequisite for its successful and efficient use in multi-step synthetic campaigns and high-throughput screening. This guide provides the necessary theoretical foundation and practical, validated methodologies for its comprehensive characterization.

Chemical Identity and Structural Elucidation

The unambiguous identification of a research compound is the foundation of reproducible science. This compound is precisely defined by the following identifiers and structural features.

Core Identifiers

A summary of the key identification data for this compound is presented below.

| Identifier | Value | Source |

| IUPAC Name | 3-fluoropyridine-2-carboximidamide;hydrochloride | PubChem[4] |

| CAS Number | 246872-67-3 | PubChem[4] |

| Molecular Formula | C₆H₇ClFN₃ | PubChem[4] |

| Molecular Weight | 175.59 g/mol | PubChem[4] |

| Canonical SMILES | C1=CC(=C(N=C1)C(=N)N)F.Cl | PubChem[4] |

| InChI Key | PGSRJYWURHANOG-UHFFFAOYSA-N | PubChem[4] |

Structural Diagram

The chemical structure dictates the compound's reactivity, stereochemistry, and potential for intermolecular interactions.

Caption: Structure of this compound.

Physicochemical Properties: A Blend of Computation and Experimentation

A compound's utility is largely defined by its physical properties. While high-quality experimental data for this compound is not widely published, we can leverage computational predictions and outline robust protocols for empirical determination.

Computed Properties

Computational models provide valuable initial estimates for molecular characteristics. The following data is derived from PubChem's calculations.[4]

| Property | Computed Value | Significance in Drug Discovery |

| Polar Surface Area (PSA) | 62.8 Ų | Influences membrane permeability and oral bioavailability. A value < 140 Ų is generally favorable. |

| Hydrogen Bond Donors | 2 | The two amine hydrogens of the imidamide group can participate in H-bonding with target proteins. |

| Hydrogen Bond Acceptors | 3 | The pyridine nitrogen and the two imidamide nitrogens can accept hydrogen bonds. |

| Rotatable Bond Count | 1 | A low count suggests conformational rigidity, which can be beneficial for binding affinity but may reduce solubility. |

Disclaimer: These values are theoretical predictions and must be confirmed by empirical measurement.

Proposed Experimental Protocols for Key Physicochemical Properties

To bridge the gap between theoretical and actual values, the following standard operating procedures are recommended. The causality for each step is explained to ensure the generation of reliable and reproducible data.

A. Melting Point Determination via Differential Scanning Calorimetry (DSC)

-

Rationale: DSC provides a highly accurate and reproducible melting point (Tm), which is a critical indicator of purity. It also reveals other thermal events like decomposition or polymorphism.

-

Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into a non-hermetic aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Equilibrate the cell at 25 °C. Ramp the temperature at a controlled rate of 10 °C/min up to a temperature well past the expected melting point (e.g., 250 °C). A controlled heating rate is crucial to ensure thermal equilibrium and accurate peak detection.

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The integrated peak area corresponds to the heat of fusion.

-

B. Aqueous Solubility Determination via Shake-Flask Method (OECD 105)

-

Rationale: Solubility is a master variable in drug development, impacting everything from formulation to bioavailability. The shake-flask method is the gold-standard for determining thermodynamic solubility.

-

Protocol:

-

System Preparation: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 2.0, 5.0, 7.4).

-

Incubation: Add an excess of this compound to each buffer in a sealed vial. The excess solid ensures that saturation is achieved.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

Sample Processing: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any particulates.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as the RP-HPLC method described in Section 4.

-

C. pKa Determination via Potentiometric Titration

-

Rationale: The pKa value(s) dictate the ionization state of the molecule at different pH levels, which governs its solubility, permeability, and receptor interactions. The imidamide group and the pyridine ring are both expected to be basic.

-

Protocol:

-

Solution Preparation: Accurately prepare a solution of the compound in deionized water or a co-solvent system (e.g., water/methanol) if aqueous solubility is low.

-

Titration: Place the solution in a thermostatted vessel and monitor the pH with a calibrated electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to protonate all basic sites, then back-titrate with a standardized strong base (e.g., 0.1 M NaOH).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. Specialized software is used to calculate the precise pKa from the inflection points.

-

Analytical Characterization and Quality Control

A multi-faceted analytical approach is required to confirm the identity, purity, and stability of this compound. The following workflow ensures a comprehensive characterization.

Caption: Comprehensive analytical workflow for compound qualification.

Proposed Stability-Indicating RP-HPLC Method

-

Rationale: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of quality control. It must be capable of separating the main compound from any potential degradation products or process-related impurities, ensuring that the measured purity is accurate.[5][6]

-

Protocol:

-

Chromatographic System: A standard HPLC system with a UV or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a robust starting point due to its versatility for moderately polar compounds.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier improves peak shape for basic compounds like picolinimidamides.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

-

Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes allows for the elution of compounds with a wide range of polarities. This is essential for a stability-indicating method where degradation products may have very different properties from the parent compound.

-

Flow Rate: 1.0 mL/min.

-

Detection: PDA detection from 200-400 nm. The optimal quantitation wavelength should be determined from the UV spectrum of the main peak (likely around 260-280 nm for the pyridine chromophore).

-

Sample Preparation: Dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 0.5 mg/mL.

-

Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[5]

-

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are definitive for structure confirmation. The ¹H NMR should show characteristic aromatic signals for the pyridine ring protons and exchangeable protons for the imidamide NH and NH₂ groups. ¹⁹F NMR would show a singlet for the fluorine atom, confirming its presence.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the parent compound (as the free base), providing definitive evidence for the molecular formula.[4]

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the presence of key functional groups. Expected peaks include N-H stretches (around 3100-3300 cm⁻¹), C=N stretches (around 1640 cm⁻¹), and C-F stretches (around 1200-1300 cm⁻¹).

Stability Profile and Storage Recommendations

Understanding a compound's stability is critical for ensuring its integrity during storage and use. The hydrochloride salt form suggests a susceptibility to hygroscopicity and potential degradation under strongly basic conditions.

Proposed Forced Degradation Study (Stress Testing)

-

Rationale: To develop a truly stability-indicating analytical method and to understand potential degradation pathways, the compound must be subjected to accelerated degradation conditions as per ICH guidelines.[7][8]

-

Workflow:

Caption: Workflow for a forced degradation (stress testing) study.

-

Expected Outcomes: The primary site of hydrolytic instability is likely the imidamide functional group, which could hydrolyze back to the corresponding picolinamide. The fluoropyridine ring is generally stable but can be susceptible to nucleophilic attack under harsh conditions.

Recommended Storage Conditions

Based on the chemical structure and general properties of similar compounds, the following storage conditions are recommended to ensure long-term stability:

-

Temperature: Store at 2-8°C.[3]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect from moisture and potential oxidative degradation.

-

Container: Use a tightly sealed, opaque container to protect from light and moisture.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general precautions for handling potent, biologically active heterocyclic amine salts should be strictly followed.[9][10][11]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

-

Exposure Routes: Avoid contact with skin and eyes, and prevent ingestion and inhalation.[11]

-

First Aid:

-

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention.[9]

-

Skin: Wash off immediately with soap and plenty of water.[10]

-

Ingestion: If swallowed, rinse mouth and seek immediate medical attention. Do not induce vomiting.[12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[9]

-

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with significant potential in discovery research. While publicly available experimental data is scarce, this guide provides a robust framework for its comprehensive characterization. By combining computational insights with rigorous, well-rationalized experimental protocols for determining physicochemical properties, developing analytical methods, and assessing stability, researchers can confidently and effectively utilize this compound. Adherence to the proposed analytical workflows and safety precautions will ensure data integrity and user safety, accelerating the path from a promising building block to a novel discovery.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. 5-Fluoropicolinimidamide hydrochloride. [Link]

-

ICH. Stability Testing of Drug Substances and Drug Products Q1. [Link]

-

European Medicines Agency. ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]

-

O'Hagan, D. Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. [Link]

-

MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery. [Link]

-

Abdel-Moety, E. M., et al. Validated stability-indicating methods for the simultaneous determination of amiloride hydrochloride, atenolol, and chlorthalidone using HPTLC and HPLC with photodiode array detector. Journal of AOAC International. [Link]

-

Baroni, M. C. M., et al. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 5-Fluoropicolinimidamide hydrochloride [myskinrecipes.com]

- 3. 1179533-73-3|5-Fluoropicolinimidamide|BLD Pharm [bldpharm.com]

- 4. This compound | C6H7ClFN3 | CID 22027837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Validated stability-indicating methods for the simultaneous determination of amiloride hydrochloride, atenolol, and chlorthalidone using HPTLC and HPLC with photodiode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. database.ich.org [database.ich.org]

- 8. ema.europa.eu [ema.europa.eu]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 3-Fluoropicolinimidamide Hydrochloride: A Key Building Block for Modern Drug Discovery

This guide provides an in-depth technical overview of 3-Fluoropicolinimidamide hydrochloride (CAS No. 246872-67-3), a fluorinated pyridine derivative with significant potential as a versatile building block in medicinal chemistry and pharmaceutical research. For drug development professionals, understanding the core properties, synthesis, and strategic application of such a scaffold is paramount to accelerating the discovery of novel therapeutic agents. This document moves beyond a simple data sheet to offer field-proven insights into the causality behind its utility and the experimental frameworks required for its successful application.

Section 1: Core Physicochemical Properties and Identification

A precise understanding of a molecule's fundamental properties is the bedrock of all subsequent experimental design. This compound is a salt, which influences its solubility and handling characteristics compared to its free base. The key computed and identifying properties are summarized below.

| Property | Value | Source |

| CAS Number | 246872-67-3 | PubChem[1] |

| Molecular Formula | C₆H₇ClFN₃ | PubChem[1] |

| Molecular Weight | 175.59 g/mol | PubChem[1] |

| IUPAC Name | 3-fluoropyridine-2-carboximidamide;hydrochloride | PubChem[1] |

| Synonyms | 3-fluoropicolinimidamide HCl, 3-Fluoro-pyridine-2-carboxamidine hydrochloride | PubChem[1] |

| Exact Mass | 175.0312531 Da | PubChem[1] |

| Hydrogen Bond Donors | 3 | PubChem[1] |

| Hydrogen Bond Acceptors | 3 | PubChem[1] |

| Topological Polar Surface Area | 62.8 Ų | PubChem[1] |

Section 2: The Medicinal Chemist's Perspective: Strategic Value of the Scaffold

The true value of a building block is not merely its structure, but how its constituent parts—the pyridine core, the fluorine substituent, and the imidamide group—work in concert to solve critical challenges in drug design, such as enhancing potency, selectivity, and metabolic stability.[2]

The incorporation of a fluorine atom at the 3-position of the pyridine ring is a well-established strategy in medicinal chemistry.[3] It can profoundly alter the electronic properties of the aromatic system, lowering the pKa of the pyridine nitrogen. This modulation can be critical for optimizing compound solubility, cell permeability, and target engagement by influencing hydrogen bonding capabilities and reducing susceptibility to metabolic oxidation.[3]

The picolinimidamide functional group is a bioisostere of the more common carboxamide. Its basic nature allows it to form strong salt-bridge interactions with acidic residues (e.g., aspartate, glutamate) in a target protein's active site, a binding mode often inaccessible to neutral amides. This can lead to significant gains in binding affinity and selectivity.[4]

Caption: Strategic impact of functional groups on molecular properties.

Section 3: Recommended Synthesis Pathway

While numerous routes to substituted pyridines exist, a robust and scalable pathway is essential for research applications. The most logical and well-precedented approach to this compound begins with its nitrile analogue, 3-Fluoropicolinonitrile (CAS 97509-75-6).[5][6] The synthesis proceeds via the classic Pinner reaction, a reliable method for converting nitriles into imidates, which are then readily converted to amidines.[7][8]

Caption: Proposed two-step synthesis via the Pinner reaction.

Experimental Protocol: Pinner Reaction Synthesis

This protocol is a self-validating system designed to ensure anhydrous conditions, which are critical for preventing hydrolysis of the nitrile and intermediate imidate to the corresponding amide.

PART A: Formation of the Pinner Salt

-

System Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a thermometer, and a drying tube (filled with CaCl₂). Maintain the system under a positive pressure of dry argon or nitrogen.

-

Reagent Charging: To the flask, add anhydrous ethanol (10 equivalents). Cool the solvent to 0°C using an ice bath.

-

HCl Gas Introduction: Bubble dry hydrogen chloride gas through the cold ethanol until saturation is achieved. Causality: The reaction is acid-catalyzed; using anhydrous HCl gas prevents the introduction of water, which would lead to undesired ester formation.[9]

-

Nitrile Addition: Dissolve 3-Fluoropicolinonitrile (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it dropwise to the stirred, HCl-saturated ethanol solution at 0°C.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The formation of the Pinner salt is often indicated by the precipitation of a white solid.

-

Isolation (Optional): The intermediate Pinner salt can be isolated by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum. However, for amidine synthesis, it is often used directly in the next step.

PART B: Conversion to the Amidine Hydrochloride

-

Reaction Setup: Cool the reaction mixture containing the Pinner salt (or a fresh solution of the isolated salt in anhydrous ethanol) to 0°C.

-

Ammonolysis: Bubble anhydrous ammonia gas through the cold suspension for 2-4 hours, or add a solution of ammonia in ethanol (prepared separately). Causality: Ammonia acts as the nucleophile, displacing the ethoxy group of the imidate to form the thermodynamically stable amidine.[8]

-

Completion and Isolation: After the addition of ammonia, allow the reaction to stir at room temperature for an additional 4-8 hours. Monitor by TLC or LC-MS.

-

Workup: Reduce the solvent volume under reduced pressure. The resulting solid is the crude this compound.

-

Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/diethyl ether) to yield the pure product.

Section 4: Analytical Characterization Workflow

Confirmation of structure and purity is non-negotiable. A researcher receiving this compound should perform a systematic series of analyses.

Caption: Standard workflow for analytical verification.

Protocol 4.1: NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is key; DMSO-d₆ will allow for the observation of exchangeable N-H protons.

-

¹H NMR Analysis: Acquire a standard ¹H spectrum. Expect to see signals in the aromatic region (7.0-9.0 ppm) corresponding to the three pyridine ring protons, with characteristic coupling patterns (doublets, doublet of doublets) influenced by both H-H and H-F coupling. The N-H protons of the amidinium group will likely appear as a broad signal.

-

¹³C & ¹⁹F NMR Analysis: Acquire ¹³C and ¹⁹F spectra. The ¹³C spectrum will show six distinct carbon signals, with the C-F and adjacent carbons exhibiting characteristic C-F coupling constants. The ¹⁹F spectrum should show a single primary signal, confirming the presence of one fluorine environment.

Protocol 4.2: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.

-

Analysis: Infuse the sample into an Electrospray Ionization (ESI) mass spectrometer operating in positive ion mode.

-

Expected Result: The primary ion observed should correspond to the protonated free base [M+H]⁺, where M is the mass of 3-Fluoropicolinimidamide. The expected m/z would be approximately 140.06, corresponding to the molecular formula C₆H₇FN₃⁺.

Protocol 4.3: Purity Assessment (RP-HPLC)

-

System: Use a standard Reverse-Phase HPLC system with a C18 column.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid, is a robust starting point. (e.g., 5% to 95% B over 10 minutes).

-

Detection: Use a UV detector set to a wavelength where the pyridine chromophore absorbs (e.g., 254 nm or 270 nm).

-

Analysis: Inject a prepared solution of the compound. The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram.

Section 5: Safety and Handling

No specific Safety Data Sheet (SDS) for this compound is widely available. Therefore, as a matter of sound scientific practice, it must be handled with the precautions appropriate for a novel research chemical and by referencing data for structurally related compounds, such as pyridine hydrochloride.[10][11][12] The primary hazards are likely to be skin/eye irritation and potential toxicity if ingested or inhaled.[13][14]

| Precaution Category | Recommended Action | Rationale |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles. | To prevent skin and eye contact with the potentially irritating powder.[11] |

| Engineering Controls | Handle the solid compound exclusively within a certified chemical fume hood or a ventilated balance enclosure. | To prevent inhalation of fine dust particles.[12] |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents and moisture. | The hydrochloride salt is hygroscopic and may be reactive with strong oxidizers.[12] |

| Spill Response | In case of a spill, avoid raising dust. Gently sweep up the solid material using an absorbent pad and place it in a sealed container for chemical waste disposal. | To contain the spill without creating an inhalation hazard.[10] |

| First Aid | Eyes: Flush with copious amounts of water for at least 15 minutes. Skin: Wash affected area thoroughly with soap and water. Ingestion/Inhalation: Move to fresh air. Seek immediate medical attention. | Standard first aid procedures for exposure to unknown research chemicals.[10] |

Conclusion

This compound represents a high-potential molecular tool for the modern drug discovery professional. Its strategically positioned functional groups offer a compelling combination of features for modulating pharmacokinetic properties and achieving potent, specific target interactions. By understanding its fundamental properties, employing robust synthetic and analytical protocols, and adhering to rigorous safety standards, researchers can effectively leverage this building block to construct novel and complex molecular architectures, thereby accelerating the path toward new therapeutic discoveries.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 22027837, this compound. Retrieved from [Link].

-

NROChemistry (n.d.). Pinner Reaction. Retrieved from [Link].

-

Organic Chemistry Portal (n.d.). Pinner Reaction. Retrieved from [Link].

- Merck & Co. (n.d.). Pinner Reaction. The Merck Index Online.

-

ResearchGate (2025). Synthesis of 3-Cyano-2-fluoropyridines. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (2023). 5-Bromo-3-Fluoropicolinonitrile: A Versatile Building Block for Pharmaceutical and Agrochemical Industries. Retrieved from [Link].

-

Post Apple Scientific (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 5-Bromo-3-fluoropicolinonitrile in Synthesis. Retrieved from [Link].

-

Post Apple Scientific (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link].

-

Cole-Parmer (n.d.). Material Safety Data Sheet - Pyridine hydrochloride, 98%. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Handling of Pyridine Hydrochloride (CAS 628-13-7). Retrieved from [Link].

- Google Patents (2005). EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality 5-Bromo-3-fluoropicolinonitrile for Research and Development. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Cyano-3-Fluoropyridine: Properties, Applications, and Suppliers. Retrieved from [Link].

-

Oriental Journal of Chemistry (2018). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Retrieved from [Link].

-

ACS Publications (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Retrieved from [Link].

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 556504, Picolinimidamide. Retrieved from [Link].

-

PubMed (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Retrieved from [Link].

-

PubMed (2015). Discovery of imidazo[1,5-a]pyridines and -pyrimidines as potent and selective RORc inverse agonists. Retrieved from [Link].

-

PubMed Central (2017). Drug Design and Discovery: Principles and Applications. Retrieved from [Link].

-

Taylor & Francis Online (2024). Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. Retrieved from [Link].

Sources

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. Drug Design and Discovery: Principles and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. 97509-75-6|3-Fluoropicolinonitrile|BLD Pharm [bldpharm.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Pinner Reaction | NROChemistry [nrochemistry.com]

- 9. Pinner Reaction [organic-chemistry.org]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. uprm.edu [uprm.edu]

- 12. nbinno.com [nbinno.com]

- 13. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 14. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

An In-depth Technical Guide to the Structural and Conformational Analysis of 3-Fluoropicolinimidamide Hydrochloride

This guide provides a comprehensive technical overview of the methodologies and theoretical underpinnings for the complete structural and conformational characterization of 3-Fluoropicolinimidamide hydrochloride. Designed for researchers and professionals in drug development and chemical sciences, this document synthesizes experimental protocols with computational analysis to present a holistic understanding of this fluorinated heterocyclic compound.

Introduction

This compound is a member of the picolinimidamide family, characterized by a pyridine ring substituted with an imidamide group. The presence of a fluorine atom and its formulation as a hydrochloride salt significantly influence its physicochemical properties, including solubility, stability, and intermolecular interactions. A thorough analysis of its three-dimensional structure and conformational dynamics is paramount for understanding its reactivity, potential biological activity, and for rational drug design, as nitrogen-containing heterocycles are core scaffolds in a vast number of pharmaceuticals[1].

This guide outlines a multi-faceted approach, combining the definitive solid-state analysis of Single-Crystal X-ray Diffraction with in-solution characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and the theoretical power of computational chemistry to explore its conformational landscape.

Core Molecular Profile

A foundational understanding begins with the molecule's basic chemical and physical properties.

| Property | Value | Source |

| IUPAC Name | 3-fluoropyridine-2-carboximidamide;hydrochloride | PubChem CID: 22027837[2] |

| Molecular Formula | C₆H₇ClFN₃ | PubChem CID: 22027837[2] |

| Molecular Weight | 175.59 g/mol | PubChem CID: 22027837[2] |

| Hydrogen Bond Donors | 3 | PubChem CID: 22027837[2] |

| Hydrogen Bond Acceptors | 3 | PubChem CID: 22027837[2] |

| Rotatable Bonds | 1 | PubChem CID: 22027837[2] |

| Polar Surface Area | 62.8 Ų | PubChem CID: 22027837[2] |

Experimental Structural Elucidation Workflow

A robust characterization relies on a combination of techniques to understand the molecule in both its solid and solution states. The following workflow represents a best-practice approach for definitive structural analysis.

Caption: Integrated workflow for structural analysis.

Single-Crystal X-ray Diffraction (SC-XRD)

Expertise & Experience: SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. It provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule as it exists in the crystal lattice. For hydrochloride salts, this technique is crucial for identifying the exact site of protonation and mapping the hydrogen-bonding network involving the chloride counter-ion[3][4].

Trustworthiness: The method is self-validating. The quality of the final structural model is judged by statistical parameters such as the R-factor and goodness-of-fit, providing inherent confidence in the result.

Experimental Protocol: Crystallization and Structure Determination

-

Crystal Growth (Self-Validating Step): The ability to grow well-ordered single crystals is the first validation of sample purity.

-

Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., acetonitrile, ethanol/water mixture) with gentle heating.

-

Employ a slow evaporation or slow cooling technique. The solution is left undisturbed in a vial covered with parafilm pierced with a few small holes.

-

Over several hours to days, suitable single crystals should form. The formation of clear, well-defined crystals is indicative of a successful process[5][6].

-

-

Data Collection:

-

A selected crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

-

The crystal is cooled under a stream of nitrogen gas (typically 100 K) to minimize thermal motion.

-

A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell dimensions and space group.

-

Computational methods are used to solve the "phase problem" and generate an initial electron density map.

-

An atomic model is built into the electron density map and refined against the experimental data to yield the final, precise molecular structure.

-

Anticipated Structural Insights:

-

Protonation Site: Confirmation that protonation occurs on the pyridine ring nitrogen, which is the most basic site. This is a common feature in hydrochloride salts of nitrogen-containing heterocycles[4].

-

Molecular Geometry: Precise bond lengths and angles. The C-F bond length and the geometry of the picolinimidamide moiety will be determined.

-

Conformation: The dihedral angle between the plane of the pyridine ring and the C-C(=N)N plane of the imidamide group will be explicitly defined[7].

-

Intermolecular Interactions: A detailed map of the hydrogen bonding network will be revealed, showing interactions between the N-H protons of the cation, the chloride anion, and potentially co-crystallized solvent molecules[6][7].

Spectroscopic Characterization in Solution

While SC-XRD provides the solid-state structure, spectroscopic methods are essential for confirming the molecular structure in solution and providing data that can be correlated with computational models.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for structure elucidation in solution. For this molecule, a suite of 1D and 2D NMR experiments provides a complete picture of its covalent framework. The presence of fluorine allows for the use of ¹⁹F NMR, a highly sensitive technique for probing the electronic environment of the fluorine atom[8].

Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Interpretation:

-

¹H NMR: Expect downfield shifts for the aromatic protons of the pyridine ring, influenced by the electron-withdrawing fluorine atom and the positively charged protonated nitrogen[4]. The N-H protons of the imidamide group will likely appear as broad signals.

-

¹³C NMR: Will show distinct signals for each carbon atom, with chemical shifts influenced by their hybridization and proximity to electronegative atoms (F, N).

-

¹⁹F NMR: A single resonance is expected. Its chemical shift is highly sensitive to the local electronic environment and can be a valuable parameter for comparison in derivative studies[9].

-

2.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and effective method for identifying key functional groups within the molecule.

Protocol: FTIR Analysis

-

Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

-

Data Acquisition: The spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

-

Spectral Interpretation: Key vibrational bands to identify include:

-

N-H stretching: Broad absorptions in the 3200-3400 cm⁻¹ region.

-

C=N stretching: A strong absorption around 1640-1680 cm⁻¹.

-

Aromatic C=C and C=N stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-F stretching: A strong, characteristic absorption typically found in the 1000-1200 cm⁻¹ region.

-

Computational Conformational Analysis

Expertise & Experience: The single bond connecting the pyridine ring and the imidamide group is a key rotatable bond. While SC-XRD reveals one conformation in the solid state, computational chemistry is essential for exploring the molecule's full conformational space in the gas phase or in solution, which is more relevant to its behavior in biological systems[10][11]. Fluorine substitution can introduce subtle but significant electronic and steric effects that govern conformational preferences[12][13].

Trustworthiness: The validity of computational results is established by choosing appropriate levels of theory and basis sets that are well-suited for fluorinated organic molecules[8]. The results can be benchmarked against the experimental X-ray structure to validate the chosen computational method.

Caption: Workflow for computational conformational analysis.

Protocol: Density Functional Theory (DFT) Calculations

-

Model Construction: A 3D model of the 3-Fluoropicolinimidamide cation is built using molecular modeling software.

-

Conformational Search: A relaxed potential energy surface scan is performed by systematically rotating the key dihedral angle (defined by the pyridine nitrogen, the two connecting carbons, and the imidamide nitrogen) in small increments (e.g., 10-15°).

-

Geometry Optimization: The lowest energy structures identified from the scan are then fully optimized without constraints using a robust DFT method, such as B3LYP, with a basis set that includes polarization and diffuse functions (e.g., 6-311+G(d,p)), which are important for accurately describing systems with electronegative atoms like fluorine[8].

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also yield thermodynamic properties like Gibbs free energy.

Anticipated Conformational Insights:

-

Global Minimum Conformation: Identification of the most stable conformer and its relative energy compared to other local minima.

-

Rotational Energy Barrier: Calculation of the energy required to rotate from one stable conformer to another.

-

Stereoelectronic Effects: The analysis will reveal the influence of the fluorine atom on the conformational preference. This could be due to steric repulsion or attractive electrostatic interactions (e.g., between the fluorine and an imidamide proton), which can stabilize a particular geometry[14]. The results will likely show a preference for a non-planar conformation to minimize steric clash between the imidamide group and the fluorine atom.

Conclusion

A comprehensive structural and conformational analysis of this compound requires a synergistic application of experimental and computational techniques. Single-Crystal X-ray Diffraction provides the definitive solid-state structure, while NMR and IR spectroscopy confirm the molecular framework and functional groups in solution. This experimental data, in turn, serves as a crucial benchmark for validating computational models. DFT calculations complete the picture by exploring the molecule's dynamic conformational landscape, offering insights into the stereoelectronic effects of fluorination that govern its preferred shapes. This integrated approach yields a deep and actionable understanding of the molecule's fundamental properties, which is indispensable for its development in materials science and medicinal chemistry.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Gmeiner, W. H., & Armitage, I. M. (2020). Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. National Center for Biotechnology Information. Retrieved from [Link]

-

Wang, Y., et al. (2018). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics. Retrieved from [Link]

-

Washington, J. W., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. National Center for Biotechnology Information. Retrieved from [Link]

-

Khan, M. M., & Tuly, R. A. (2022). A computational quantum chemical study of fluorinated Allopurinol. Preprints.org. Retrieved from [Link]

-

Zubatyuk, R., et al. (2019). Fluorinated Protein–Ligand Complexes: A Computational Perspective. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. Retrieved from [Link]

-

Mian, M. Y., et al. (2022). Hydrochloride Salt of the GABAkine KRM-II-81. National Center for Biotechnology Information. Retrieved from [Link]

-

Fischer, N., et al. (2005). New Energetic Salts Based on Nitrogen-Containing Heterocycles. ACS Publications. Retrieved from [Link]

-

Perola, E., & Charifson, P. S. (2004). Conformational analysis of drug-like molecules bound to proteins: an extensive study of ligand reorganization upon binding. PubMed. Retrieved from [Link]

-

Ueda, S., et al. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (s)-3-Fluoropyrrolidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Simplifying Synthesis. (2021). The Simplifying Synthesis Ultimate Guide To Conformational Analysis. YouTube. Retrieved from [Link]

-

ResearchGate. (2024). Conformational Analysis of Conjugated Organic Materials: What Are My Heteroatoms Really Doing?. Retrieved from [Link]

-

Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Taylor & Francis Online. Retrieved from [Link]

-

ResearchGate. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

-

Guseinov, G. G., et al. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoropropan-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Jalal, M. T., et al. (2020). Spectrophotometric Determination of Trifluoperazine Hydrochloride in Pharmaceutical Preparations by Oxidative Coupling Reaction. Systematic Reviews in Pharmacy. Retrieved from [Link]

-

Impact Factor. (2021). Spectrophotometric Determination of Trifluoperazine Hydrochloride in Pure Forms and Pharmaceutical Preparations by Oxidative Coupling Reaction. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate. Retrieved from [Link]

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

- Google Patents. (2003). A process for synthesis of fluoroquinolonic derivatives.

- Google Patents. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride.

-

PubMed. (2018). Synthesis, antimycobacterial and antibacterial activity of fluoroquinolone derivatives containing an 3-alkoxyimino-4-(cyclopropylanimo)methylpyrrolidine moiety. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C6H7ClFN3 | CID 22027837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hydrochloride Salt of the GABAkine KRM-II-81 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, crystal structure and Hirshfeld surface analysis of 3-(4-fluorophenyl)-2-formyl-7-methylimidazo[1,2-a]pyridin-1-ium chloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conformational analysis of drug-like molecules bound to proteins: an extensive study of ligand reorganization upon binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. emerginginvestigators.org [emerginginvestigators.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Biological activity of 3-Fluoropicolinimidamide hydrochloride derivatives

An In-depth Technical Guide to the Biological Activity of 3-Fluoropicolinimidamide Hydrochloride Derivatives and Related Picolinamide Scaffolds

Foreword: Navigating the Landscape of Picolinamide Derivatives

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Within this broad class, picolinamides—amides derived from picolinic acid—have emerged as a particularly versatile scaffold.[2] The introduction of a fluorine atom to such structures can significantly enhance their pharmacological properties, including metabolic stability, binding affinity, and potency.[3][4] This guide delves into the biological activities of picolinamide derivatives, with a specific focus on the potential held by this compound derivatives.

While direct literature on the biological activities of this compound derivatives is nascent, this document will serve as a comprehensive technical guide by exploring the well-documented activities of structurally related picolinamide and fluorinated pyridine analogs.[5] By examining these related compounds, we can infer the potential therapeutic applications and guide the research and development of this promising, yet underexplored, chemical space. This guide is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and practical insights into the evaluation of these compounds.

The Picolinamide Scaffold: A Privileged Structure in Drug Discovery

The picolinamide framework, characterized by a pyridine-2-carboxamide moiety, has been identified as a key pharmacophore in a multitude of biologically active compounds. Its ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, makes it an attractive starting point for the design of enzyme inhibitors and receptor modulators.[2]

The Role of Fluorine in Modulating Bioactivity

The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to fine-tune the properties of a drug candidate.[3] The high electronegativity and small size of the fluorine atom can lead to:

-

Enhanced Metabolic Stability: Fluorine can block sites of oxidative metabolism, thereby increasing the half-life of a compound.[3]

-

Increased Binding Affinity: The introduction of fluorine can alter the electronic properties of a molecule, leading to more favorable interactions with its biological target.[6]

-

Improved Pharmacokinetics: Fluorination can impact a compound's lipophilicity and membrane permeability, leading to better absorption, distribution, metabolism, and excretion (ADME) profiles.[3]

Diverse Biological Activities of Picolinamide Derivatives

Research into picolinamide derivatives has revealed a broad spectrum of biological activities, highlighting their potential in various therapeutic areas.

Enzyme Inhibition

Picolinamide-based compounds have shown significant promise as inhibitors of several key enzymes implicated in human diseases.[2]

A series of picolinamide derivatives containing a dimethylamine side chain has been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease.[7][8] One of the lead compounds demonstrated potent AChE inhibitory activity with an IC₅₀ value of 2.49 ± 0.19 μM and high selectivity over butyrylcholinesterase (BChE).[7] Enzyme kinetics studies indicated a mixed-type inhibition, suggesting that the compound binds to both the catalytic and peripheral sites of the enzyme.[7]

Table 1: Acetylcholinesterase Inhibitory Activity of a Lead Picolinamide Derivative [7]

| Compound | Target Enzyme | IC₅₀ (μM) | Selectivity (AChE/BChE) |

| 7a | AChE | 2.49 ± 0.19 | 99.40 |

Vascular endothelial growth factor receptor-2 (VEGFR-2) is a crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[9] Novel series of picolinamide-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[9][10] Several of these compounds have exhibited significant antiproliferative activity against cancer cell lines such as A549 (lung carcinoma) and HepG2 (liver carcinoma).[9] One study identified a compound with an IC₅₀ value of 0.29 μM for VEGFR-2 kinase inhibition.[9]

Table 2: In Vitro Antiproliferative and VEGFR-2 Kinase Inhibitory Activities of Representative Picolinamide Derivatives [9]

| Compound | A549 IC₅₀ (μM) | HepG2 IC₅₀ (μM) | VEGFR-2 Kinase IC₅₀ (μM) |

| 8j | 12.5 | 20.6 | 0.53 |

| 8l | 13.2 | 18.2 | 0.29 |

| Sorafenib | 19.3 | 29.0 | - |

| Axitinib | 22.4 | 38.7 | - |

Picolinamide derivatives have also been investigated as inhibitors of 11β-HSD1, an enzyme involved in the regulation of glucocorticoid levels.[11] Inhibition of this enzyme is a potential therapeutic strategy for metabolic syndrome and type 2 diabetes. A lead compound from a series of 6-substituted picolinamides was found to be highly potent and metabolically stable, effectively reducing fasting blood glucose and insulin levels in a mouse model.[11]

Antimicrobial Activity

The picolinamide scaffold has been explored for its potential in combating infectious diseases.

Derivatives of picolinamide have demonstrated potent and selective activity against Clostridioides difficile, a major cause of antibiotic-associated diarrhea.[12] Structure-activity relationship (SAR) studies have shown that the picolinamide core can be optimized to achieve over 1000-fold selectivity for C. difficile over other gut microbiota.[12] Additionally, other pyridine derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[13][14]

Table 3: Minimum Inhibitory Concentrations (MICs) of a Picolinamide Derivative against C. difficile [12]

| Compound | C. difficile ATCC 43255 MIC (μg/mL) | MRSA NRS70 MIC (μg/mL) | Selectivity (MRSA/ C. difficile) |

| 87 | 0.015 | >16 | >1067 |

In the search for new treatments for tuberculosis, dihydroquinoline carboxamide derivatives, which share a related heterocyclic core, have been synthesized and evaluated.[15] Two compounds from this class showed significant activity against Mycobacterium tuberculosis H37Rv with MIC values of 0.39 and 0.78 μg/mL, respectively, and were found to be non-toxic.[15]

Methodologies for Biological Evaluation

A critical aspect of drug discovery is the robust biological evaluation of synthesized compounds. The following sections outline standard protocols for assessing the activities discussed above.

General Synthesis Workflow

The synthesis of picolinamide derivatives often involves the coupling of a substituted picolinic acid with a desired amine.[8][16]

Caption: A generalized workflow for the synthesis of picolinamide derivatives.

In Vitro Cytotoxicity Assays

A primary step in evaluating potential anticancer agents is to determine their cytotoxicity against cancer cell lines.[17][18]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[17]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[17]

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.[19]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.[17]

-

Solubilization: Dissolve the formazan crystals in a suitable solvent (e.g., DMSO).[17]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[17]

-

IC₅₀ Determination: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.[17]

Enzyme Inhibition Assays

To determine the potency of a compound against a specific enzyme, in vitro inhibition assays are performed.[20]

-

Reaction Setup: In a microplate, combine the kinase, a specific substrate, and ATP.

-

Inhibitor Addition: Add varying concentrations of the test compound.

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.

-

Detection: Measure the kinase activity, often by quantifying the amount of phosphorylated substrate using methods like fluorescence, luminescence, or radioactivity.

-

IC₅₀ Calculation: Determine the IC₅₀ value from the dose-response curve.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13][14]

-

Compound Preparation: Prepare serial dilutions of the test compound in a 96-well microtiter plate.[14]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

-

Inoculation: Add the microbial suspension to each well of the microtiter plate.

-

Incubation: Incubate the plate under appropriate conditions for the microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways affected by a compound is crucial for its development as a therapeutic agent.

VEGFR-2 Signaling Pathway in Angiogenesis

Picolinamide derivatives that inhibit VEGFR-2 disrupt the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby inhibiting angiogenesis.[9]

Caption: Inhibition of the VEGFR-2 signaling pathway by picolinamide derivatives.

Future Directions and Conclusion

The picolinamide scaffold represents a highly promising starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, ranging from enzyme inhibition to antimicrobial effects, underscore its versatility. While specific data on this compound derivatives are still emerging, the established importance of fluorination in enhancing drug-like properties suggests that this particular subclass holds significant potential.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. This should include screening against a wide range of biological targets, detailed structure-activity relationship studies, and investigation of their ADME properties. The methodologies and insights presented in this guide provide a solid foundation for these future endeavors, paving the way for the discovery of new and effective medicines.

References

-

Gao, X., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 110-114. [Link][7][8][21][22]

-

Hegde, S. S., et al. (2021). Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile. ACS Infectious Diseases, 7(5), 1045-1055. [Link][12]

-

Gao, X., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 110-114. [Link][8]

-

Gao, X., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 110-114. [Link][21]

-

Gao, X., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Semantic Scholar. [Link][22]

-

Shen, D. W., et al. (2017). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncotarget, 8(61), 104543-104558. [Link]

-

Wang, B., et al. (2021). Picolinamide complex III inhibitors: A review of quinone inside inhibitors and the importance of bioisosteric principles in the discoveries of these new fungicides. Journal of Agricultural and Food Chemistry, 69(26), 7245-7257. [Link]

-

Al-Said, M. S., et al. (2012). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 32(1), 249-254. [Link][19]

-

Li, Y., et al. (2019). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Advances, 9(24), 13583-13596. [Link][9]

-

Ammar, Y. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17565-17574. [Link]

-

El-Sayed, N. N. E., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 171, 347-360. [Link][10]

-

ResearchGate. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. ResearchGate. [Link][1]

-

Gao, X., et al. (2018). Synthesis of picolinamide amide derivatives. ResearchGate. [Link][16]

-

Jin, B., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 930358. [Link][13]

-

Jin, B., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 930358. [Link][14]

-

Semantic Scholar. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Semantic Scholar. [Link]

-

ResearchGate. (2021). Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][7][8][12]Thiadiazole Moiety. ResearchGate. [Link]

-

Kim, H., et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 25(3), 540-544. [Link][11]

-

Khan, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals, 16(8), 1162. [Link][3][6]

-

Khan, I., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link][6]

-

Creative Biolabs. Enzyme Inhibition Assessment Service. Creative Biolabs. [Link][20]

-

Al-Otaibi, J. S., et al. (2021). Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. Journal of Biomolecular Structure & Dynamics, 39(11), 3874-3881. [Link][4]

-

Jordin, M. W., et al. (1965). Synthesis and pharmacological properties of some fluorine‐containing amide derivatives. Journal of Pharmaceutical Sciences, 54(8), 1190-1193. [Link]

-

Dembinski, R., et al. (2021). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules, 26(11), 3324. [Link]

-

Wodnicka, M., et al. (2015). Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors. Chemical Biology & Drug Design, 86(6), 1438-1444. [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 27(19), 6537. [Link]

-

Kumar, A., et al. (2018). Synthesis and biological evaluation of dihydroquinoline carboxamide derivatives as anti-tubercular agents. European Journal of Medicinal Chemistry, 157, 1-13. [Link][15]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 7. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]